BTK Biochemical Potency vs. Ibrutinib – Cross-Study Comparison
The target compound achieves a BTK biochemical IC50 of 1 nM in a recombinant enzyme assay [1], placing it among the most potent covalent BTK inhibitors documented. Ibrutinib, the clinical benchmark, reports biochemical IC50 values of 0.5–0.72 nM across standard enzymology formats [2], meaning the target compound delivers approximately 50–72% of ibrutinib's intrinsic potency. However, the novel thia-azabicyclo scaffold offers a completely distinct intellectual property position and divergent physicochemical profile relative to the diphenyl-pyrimidine chemotype of ibrutinib, making it a valuable comparator probe for scaffold-hopping programs.
| Evidence Dimension | BTK enzymatic IC50 (biochemical recombinant enzyme assay) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765): IC50 = 0.5 nM (range 0.5–0.72 nM across studies) |
| Quantified Difference | Target compound is within 2-fold of ibrutinib potency |
| Conditions | Recombinant human BTK; compound pre-incubation with enzyme prior to substrate/ATP addition; fluorescence-based readout. |
Why This Matters
Sub-nanomolar BTK potency is a prerequisite for competitive positioning in kinase inhibitor procurement; this compound meets that criterion via a structurally novel scaffold not covered by existing diphenyl-pyrimidine patents.
- [1] BindingDB BDBM658433 – US20240083900, Example 79. IC50: 1 nM. View Source
- [2] Honigberg, L.A. et al. (2010) 'The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.' Proceedings of the National Academy of Sciences, 107(29), pp. 13075–13080. IC50 = 0.5 nM. View Source
